N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

描述

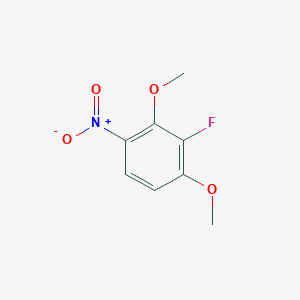

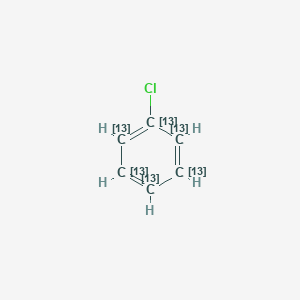

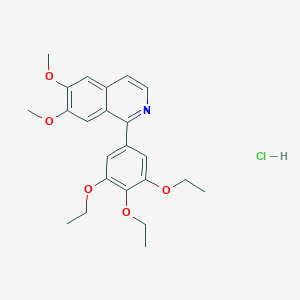

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a compound that appears to be a derivative of azetidine, a four-membered nitrogen-containing ring. The N-Boc group refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The 4-cyanobenzyl moiety indicates a benzyl group with a cyano substituent at the para position. This compound is likely of interest due to its potential as a building block in medicinal chemistry, given the presence of the azetidine ring and the cyano group.

Synthesis Analysis

The synthesis of related azetidine compounds involves multiple steps, including the protection of nitrogen atoms, functionalization, and ring closure. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and deprotection steps . Similarly, the preparation of N-Boc-3-(4-cyanophenyl)oxaziridine, which could be a precursor or related reagent, is achieved through an aza-Wittig reaction followed by Oxone oxidation . These methods suggest that the synthesis of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide would likely involve a sequence of carefully chosen reactions to introduce the Boc group and the 4-cyanobenzyl moiety onto the azetidine ring.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and conformation of the molecule. The addition of substituents such as the Boc group and the 4-cyanobenzyl group would add steric bulk and electronic effects, potentially affecting the molecule's overall properties and reactivity . The NMR and mass spectrometry data would be crucial in confirming the structure of such a compound, as demonstrated in the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclization reactions . The presence of the Boc group can also enable further transformations, as it can be removed under acidic conditions to reveal the free amine, which can then participate in subsequent reactions. The cyano group is a versatile functional group that can be transformed into carboxylic acids, amides, or amines through reduction or hydrolysis, offering a pathway to diverse chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide would be influenced by its functional groups. The Boc group is known to increase the hydrophobicity of a molecule, while the cyano group could contribute to dipole-dipole interactions. The azetidine ring's strain could affect the compound's boiling point and stability. The compound's solubility in organic solvents versus water would be an important consideration for its use in medicinal chemistry, as would its stability under various pH conditions and temperatures. The reactivity profile of lithiated N-Boc-azetidines suggests that the compound might also exhibit interesting reactivity, potentially leading to constrained peptidomimetics or disubstituted azetidines .

科学研究应用

Synthesis and Medicinal Chemistry Applications

Synthesis of Fluorinated Amino Acids : A study by Van Hende et al. (2009) explored synthetic strategies for 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid. This research is relevant due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceutical compounds (Van Hende et al., 2009).

Preparation of N-alkyl-N′-Boc Guanidines : Another study by Schroif-Gregoire et al. (2007) reported the synthesis of a range of N-alkyl-N′-Boc guanidines, which could be used in the development of new pharmaceuticals (Schroif-Gregoire et al., 2007).

Transformation of α-Hydroxymethylamino Acids : Research by Olma (2004) demonstrated the transformation of N-Boc-α-alkylserines into N-Boc-α-alkylcysteines, which could have implications in peptide synthesis and medicinal chemistry (Olma, 2004).

Synthesis of Homopropargylamines : Quinodoz et al. (2016) investigated the synthesis of homopropargylamines from 2-cyanoazetidines, providing a new pathway to access these building blocks relevant for pharmaceutical research (Quinodoz et al., 2016).

Peptide Synthesis and Biochemical Research

Synthesis of Enantiopure Pyrrolizidinone Amino Acid : Dietrich and Lubell (2003) developed a method for synthesizing enantiopure pyrrolizidinone amino acid, a compound potentially useful in peptide synthesis and as a conformationally rigid dipeptide surrogate (Dietrich & Lubell, 2003).

Development of Novel Amino Acids and Dehydroamino Acids : Research by Abreu et al. (2003) focused on creating novel amino acids and dehydroamino acids with potential applications in the synthesis of bioactive peptides and peptidomimetics (Abreu et al., 2003).

Synthesis of β2-Oligoazapeptides : Lelais and Seebach (2003) reported the synthesis of β2-peptide analogs, which are relevant in the study of conformation-activity relationships of biologically active peptides (Lelais & Seebach, 2003).

属性

IUPAC Name |

tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRHYUFGRVBYDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123607 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide | |

CAS RN |

908259-42-7 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908259-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

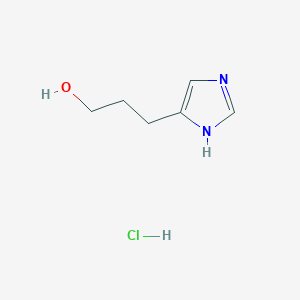

![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)